molecular formula C8H15NO2 B1451480 (S)-2-Propylpyrrolidine-2-carboxylic acid CAS No. 637020-45-2

(S)-2-Propylpyrrolidine-2-carboxylic acid

Cat. No. B1451480
M. Wt: 157.21 g/mol
InChI Key: RMRLLCGMNPGCRH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Propylpyrrolidine-2-carboxylic acid , also known as proline , is an α-amino acid . It is a non-essential amino acid, meaning that the human body can synthesize it endogenously. Proline plays essential roles in protein structure, collagen synthesis, and various biochemical processes.



Synthesis Analysis

Proline can be synthesized through several pathways, including the glutamate pathway and the ornithine pathway . In the glutamate pathway, glutamate is converted to proline via a series of enzymatic reactions. The ornithine pathway involves the conversion of ornithine to proline. These pathways are crucial for maintaining proline levels in the body.



Molecular Structure Analysis

The molecular formula of proline is C₅H₉NO₂ , and its structure consists of a pyrrolidine ring with an amino group and a carboxylic acid group attached. The chirality of proline results in two enantiomers: (S)-proline and ®-proline. The (S)-configuration refers to the absolute configuration of the molecule.



Chemical Reactions Analysis

Proline participates in various chemical reactions:



  • Peptide bond formation : Proline is commonly found in the turns of protein structures due to its unique cyclic structure. It influences protein folding and stability.

  • Collagen synthesis : Proline is essential for collagen production, contributing to the strength and flexibility of connective tissues.

  • Enzyme catalysis : Proline residues in enzymes play roles in substrate binding and catalysis.

  • Redox reactions : Proline can act as a redox buffer in cellular processes.



Physical And Chemical Properties Analysis


  • Solubility : Proline is soluble in water due to its polar nature.

  • Melting point : Proline melts at approximately 228°C .

  • pKa : The pKa of proline’s carboxylic acid group is around 1.99 .


Scientific Research Applications

Asymmetric Synthesis in Antibacterial Agents

  • Asymmetric Synthesis of Antibacterials : The S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent, which includes (S)-2-Propylpyrrolidine-2-carboxylic acid, shows notably higher activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This enhanced activity is significant in the context of clinical applications (Rosen et al., 1988).

Analytical Chemistry Applications

  • Derivatization in High-Performance Liquid Chromatography (HPLC) : Derivatization reagents related to (S)-2-Propylpyrrolidine-2-carboxylic acid, like N-(3-aminopropyl)pyrrolidine, have been used for sensitive and selective detection of carboxylic acids in HPLC with electrogenerated chemiluminescence (Morita & Konishi, 2002).

Accelerated Nanoscale Synthesis

  • Nanoscale Synthesis of Iminopyrrolidines : A study demonstrates the automated, accelerated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives, showcasing advancements in the field of pharmaceutical and agrochemical research (Osipyan et al., 2020).

Catalysts in Organic Synthesis

  • Use in Asymmetric Michael Additions : Derivatives of 4-aminopyrrolidine-2-carboxylate, which relate to the structure of (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Antimicrobial Activity

  • Antimicrobial Properties of Pyrrolidine Derivatives : Microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showed significant antimicrobial activity, indicating potential medicinal applications (Sreekanth & Jha, 2020).

Propionic Acid Recovery

  • Propionic Acid Recovery in Industry : Research in recovering propionic acid, a type of carboxylic acid, from waste streams and fermentation broth is important for the chemical industry. This recovery involves the study of binary extractants and modifier-diluents systems (Keshav et al., 2009).

Epoxidations in Catalysis

  • Catalysis in Asymmetric Epoxidations : Chiral bipyrrolidine-based catalysts, involving compounds structurally related to (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used for the asymmetric epoxidation of olefins, demonstrating high efficiency and selectivity (Lyakin et al., 2012).

Safety And Hazards


  • Proline is generally considered safe for human consumption.

  • However, excessive intake may lead to gastrointestinal discomfort .

  • No significant hazards are associated with proline.


Future Directions


  • Research on proline’s role in neurodegenerative diseases and metabolic disorders .

  • Exploration of proline-based drug design and enzyme engineering .


properties

IUPAC Name

(2S)-2-propylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLLCGMNPGCRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Propylpyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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